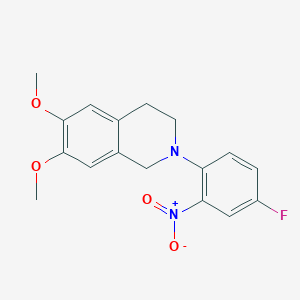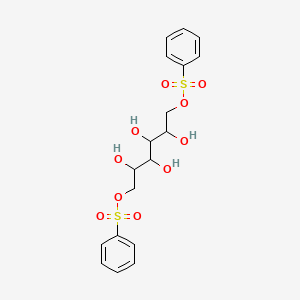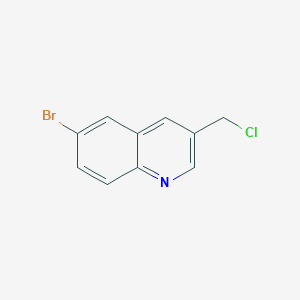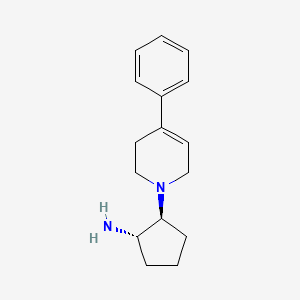![molecular formula C24H29Cl4N2+ B14165196 1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine CAS No. 5456-24-6](/img/structure/B14165196.png)
1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with piperidine under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine include:
- 1-[(3,4-Dichlorophenyl)methyl]-3-[1-methylpyrrolidin-1-ium-2-yl]piperidine
- 1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5456-24-6 |
|---|---|
Fórmula molecular |
C24H29Cl4N2+ |
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
1-[(3,4-dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine |
InChI |
InChI=1S/C24H29Cl4N2/c1-30(16-18-7-9-21(26)23(28)13-18)11-3-5-24(30)19-4-2-10-29(15-19)14-17-6-8-20(25)22(27)12-17/h6-9,12-13,19,24H,2-5,10-11,14-16H2,1H3/q+1 |
Clave InChI |
VCNWWPPKTLBCIZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCC1C2CCCN(C2)CC3=CC(=C(C=C3)Cl)Cl)CC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)




![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)
